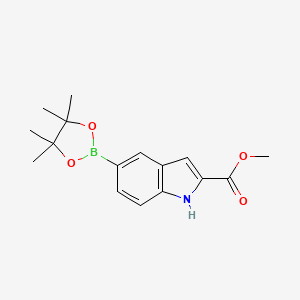
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate
説明
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate is a useful research compound. Its molecular formula is C16H20BNO4 and its molecular weight is 301.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate is currently unavailable . The compound’s bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through experimental studies.
生物活性
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications in various fields.
Chemical Structure
The compound features a boron-containing dioxaborolane moiety that enhances its solubility and stability. The indole structure contributes to its biological properties, particularly in drug development.
Biological Activity
Recent studies have highlighted the biological activity of this compound across various assays. The following sections summarize key findings related to its pharmacological effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example:
- In vitro studies demonstrated that analogs of the compound inhibited the proliferation of cancer cell lines at low micromolar concentrations (IC50 values ranging from 0.5 to 5 μM) .
- Mechanism of Action : The compound may induce apoptosis via the mitochondrial pathway, leading to cytochrome c release and activation of caspases .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are also notable:
- In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines in activated macrophages .
- Case Study : In a model of acute inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Variations : Modifications on the indole ring or dioxaborolane moiety can enhance or diminish activity. For instance, introducing electron-withdrawing groups on the indole ring has been shown to increase potency against certain cancer cell lines .
- Table 1: Summary of SAR Findings
| Substituent | Position | Effect on Activity |
|---|---|---|
| -Cl | 4 | Increased potency |
| -F | 3 | Moderate potency |
| -OH | 2 | Reduced activity |
Synthesis
The synthesis of this compound typically involves:
- Formation of the dioxaborolane : This is achieved through a reaction between boronic acid derivatives and diols.
- Coupling with indole : The final step involves coupling the dioxaborolane with indole-2-carboxylic acid derivatives through standard coupling reactions (e.g., EDC/NHS coupling) .
Applications
The unique properties of this compound lend it to various applications:
特性
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)11-6-7-12-10(8-11)9-13(18-12)14(19)20-5/h6-9,18H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDMZZXKGOYEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















